molecular formula C21H22Cl2N2O4 B2980478 Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235256-54-8

Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2980478
CAS RN: 1235256-54-8
M. Wt: 437.32
InChI Key: DZWKRHFLPQISLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate, there are related compounds that have been synthesized. For instance, a series of 2-(2,4-dichlorophenoxy)acetamides were synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .

Scientific Research Applications

Palladium-catalyzed CH Functionalization

This process is used in medicinal chemistry synthesis, including the synthesis of compounds that might inhibit enzymes like serine palmitoyl transferase. Such methodologies could potentially be applied to the synthesis or modification of complex compounds like the one you're interested in, particularly in the context of creating bioactive molecules for therapeutic purposes (Magano et al., 2014).

Antibacterial Activity

Compounds with piperidine and oxadiazole structures have been synthesized and evaluated for their antibacterial potentials. These types of compounds, including those with acetamide derivatives, could offer insights into how structural components like those in your compound might contribute to antibacterial activity (Iqbal et al., 2017).

Controlled-Release Herbicides

Derivatives of compounds containing 2,4-dichlorophenoxy groups, similar to part of your compound's structure, have been investigated for use as controlled-release herbicides. This application leverages the slow degradation of such compounds to provide sustained herbicidal activity, which might be relevant if the compound you're interested in has similar stability characteristics (Mehltretter et al., 1974).

Enzyme Inhibition for Anti-inflammatory Applications

Compounds featuring piperidine and triazole structures have been explored as enzyme inhibitors with potential anti-inflammatory effects. This suggests that the piperidine component of your compound might confer it with the ability to modulate enzyme activity, which could be of interest in the development of new anti-inflammatory drugs (Muzaffar et al., 2020).

properties

IUPAC Name

phenyl 4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4/c22-16-6-7-19(18(23)12-16)28-14-20(26)24-13-15-8-10-25(11-9-15)21(27)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWKRHFLPQISLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate

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